![molecular formula C18H18ClN3O4 B3458796 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3458796.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide
Overview
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Mechanism of Action
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide is a selective inhibitor of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is responsible for the activation of downstream pathways, including the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation. Inhibition of BTK by N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide leads to the suppression of these pathways, resulting in apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has been shown to inhibit B-cell receptor signaling and downstream pathways, leading to apoptosis of malignant B-cells. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has several advantages for lab experiments, including its potency and selectivity for BTK, its favorable safety profile, and its ability to inhibit downstream pathways that promote cell survival and proliferation. However, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has some limitations, including its relatively low yield in the synthesis process and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide. First, further preclinical studies are needed to evaluate the efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide in combination with other therapies, including chemotherapy and immunotherapy. Second, clinical studies are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide in patients with B-cell malignancies. Third, the development of more efficient synthesis methods and formulations of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide may improve its utility in lab experiments and clinical settings. Finally, the identification of biomarkers that predict response to N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide may help to optimize its use in personalized medicine approaches.
Scientific Research Applications
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide has also been shown to inhibit B-cell receptor signaling and downstream pathways, leading to apoptosis of malignant B-cells.
properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-3-methyl-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-12-10-13(2-4-16(12)22(24)25)18(23)20-14-3-5-17(15(19)11-14)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLJUYQKAYJJNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-methyl-4-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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